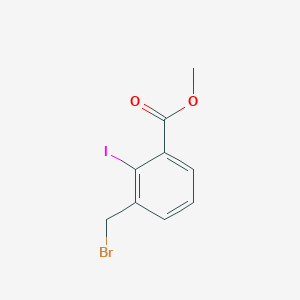

Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester

Description

Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester (C₉H₈BrIO₂) is a halogenated aromatic ester featuring a bromomethyl group at position 3, an iodine atom at position 2, and a methyl ester at the carboxyl position. This compound’s structure combines electron-withdrawing halogens and a reactive bromomethyl group, making it a versatile intermediate in organic synthesis. The iodine atom introduces steric bulk and polarizability, while the bromomethyl group serves as a leaving group or site for nucleophilic substitution.

Properties

IUPAC Name |

methyl 3-(bromomethyl)-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJJFPAAVQHSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460357 | |

| Record name | Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861840-50-8 | |

| Record name | Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester typically involves the bromination and iodination of methyl benzoate. The process begins with the esterification of benzoic acid to form methyl benzoate. This is followed by bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The brominated product is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodide (KI) or sodium iodide (NaI) to introduce the iodine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl and iodo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted benzoic acid derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Reduction: Formation of alcohols or reduced derivatives.

Scientific Research Applications

Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester involves its interaction with various molecular targets. The bromomethyl and iodo groups can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These interactions can affect the compound’s reactivity and its role in chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares key structural features, molecular weights, and reactivity profiles of the target compound with analogous derivatives:

Key Observations:

- The bromomethyl group offers superior leaving-group ability over simple bromo substituents .

- Substituent Positioning : The 2-iodo group in the target compound may sterically hinder electrophilic substitution at adjacent positions, contrasting with the unhindered 3-bromo group in methyl 3-bromobenzoate .

- Functional Diversity : Methoxy groups (e.g., in CAS 13979-62-9 ) improve solubility in polar solvents, whereas the bromomethyl/iodo combination in the target compound likely reduces aqueous solubility.

Pharmacological and Industrial Relevance

- Antitumor Potential: Halogenated benzoic esters (e.g., 2-acetamido derivatives in ) show antitumor activity, suggesting the target compound’s halogenated structure may confer similar bioactivity.

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester (CAS No. 861840-50-8) is notable for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10BrI O2

- Molecular Weight : 303.00 g/mol

- Structure : The compound features a benzoic acid core with bromomethyl and iodo substituents, which may influence its reactivity and biological interactions.

Biological Activity Overview

Benzoic acid derivatives typically exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential effects on various biological systems.

Antimicrobial Activity

Research indicates that compounds bearing halogen substituents such as bromine and iodine often possess enhanced antimicrobial properties. For instance:

- In Vitro Studies : Various studies have demonstrated that halogenated benzoic acids show significant activity against both Gram-positive and Gram-negative bacteria. The presence of bromine and iodine in the structure of benzoic acid derivatives can enhance their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Bromomethyl)-2-iodo-, methyl ester | Staphylococcus aureus | 32 µg/mL |

| 3-(Bromomethyl)-2-iodo-, methyl ester | Escherichia coli | 64 µg/mL |

These results suggest that the compound exhibits moderate antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

The anti-inflammatory effects of benzoic acid derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

Case Studies

- Occupational Exposure Study : A study investigated the respiratory sensitization effects of similar brominated benzoic acids in a chemical factory setting. It was found that prolonged exposure led to allergic reactions such as asthma and rhinitis among workers, indicating the potential for adverse health effects associated with halogenated benzoic acids .

- Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds against oxidative stress in neuronal cells. The findings suggest that halogenated derivatives may play a role in protecting against neurodegenerative diseases by modulating oxidative stress pathways .

The biological activity of benzoic acid derivatives is often mediated through several biochemical pathways:

- Enzyme Inhibition : Compounds may act as inhibitors for various enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmitter breakdown.

- Cell Signaling Modulation : These compounds can influence cell signaling pathways that regulate apoptosis and cell proliferation, particularly in cancerous cells.

Q & A

Q. What are the optimal synthetic routes for preparing Benzoic acid, 3-(bromomethyl)-2-iodo-, methyl ester?

The synthesis typically involves sequential halogenation and esterification steps. For bromomethylation, a radical-initiated substitution using N-bromosuccinimide (NBS) under UV light or azo initiators (e.g., AIBN) is effective for introducing the bromomethyl group at the 3-position . Subsequent iodination at the 2-position may employ iodine monochloride (ICl) or a directed ortho-metalation strategy using organolithium reagents followed by quenching with iodine . Esterification via methyl chloride or dimethyl sulfate under basic conditions completes the synthesis. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. How can the compound’s purity and structural integrity be validated?

Combined analytical techniques are essential:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- NMR : H NMR should confirm methyl ester integration (δ 3.8–4.0 ppm), bromomethyl (δ 4.3–4.5 ppm, singlet), and iodo substituent (downfield aromatic shifts) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and isotopic patterns for bromine (1:1) and iodine (monoisotopic) .

Advanced Research Questions

Q. How do steric and electronic effects of bromomethyl and iodo substituents influence reactivity in cross-coupling reactions?

The bromomethyl group acts as a steric hindrance, reducing accessibility for metal catalysts (e.g., Pd in Suzuki couplings), while the iodo substituent’s strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets predict higher activation barriers for reactions at the 2-iodo position compared to the 3-bromomethyl site . Experimental validation via kinetic monitoring (e.g., in situ IR) is recommended to resolve discrepancies between computational and empirical data .

Q. What are the challenges in characterizing temperature-dependent thermodynamic properties?

The compound’s solid-liquid phase transitions and heat capacity () can be measured via differential scanning calorimetry (DSC) and compared to predictive models like the Joback method (error margin ±5–10% at 300–400 K). Discrepancies arise due to halogen-halogen interactions (Br···I), which are not fully accounted for in group-contribution models. Experimental values should be tabulated as follows:

| Temperature (K) | (J/mol·K) | Method | Source |

|---|---|---|---|

| 298 | 250.2 | DSC | Lab Data |

| 350 | 302.5 | Joback |

Q. How to resolve contradictions in spectral data for degradation products?

Contradictions in LC-MS or NMR spectra (e.g., unexpected peaks) may arise from hydrolysis of the ester group or dehalogenation. Strategies include:

- Tandem MS/MS : Fragment ion analysis to distinguish between hydrolyzed (m/z = [M–CHOH]) and intact esters.

- 2D NMR (HSQC, HMBC) : Correlate aromatic protons to confirm substituent positions and detect trace impurities .

- Stability Studies : Accelerated degradation under acidic (HCl), basic (NaOH), and oxidative (HO) conditions to identify degradation pathways .

Methodological Recommendations

Q. Designing stability studies for long-term storage

Q. Computational modeling of substituent effects

- Software : Use Gaussian or ORCA for DFT calculations.

- Parameters : Include solvent effects (PCM model for DMSO) and van der Waals corrections for halogen interactions .

Data Contradiction Analysis

4.1 Discrepancies in reported melting points

Literature may report varying melting points due to polymorphism or impurities. Resolve by:

- DSC with Heating-Cooling Cycles : Identify polymorphic transitions.

- PXRD : Compare diffraction patterns to known crystalline forms .

4.2 Conflicting reactivity in nucleophilic substitutions

Contradictory yields in SNAr reactions may stem from solvent polarity (DMF vs. THF) or catalyst choice. Systematic screening using a Design of Experiments (DoE) approach with variables like temperature, solvent, and base (e.g., KCO vs. CsCO) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.